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The table below summarizes the half-maximal inhibitory concentration (IC50) values of WH-4-023 for
SIK1, SIK2, and SIK3 from two different sources.

SIK Isoform  ICso from MedChemExpress & Sigma-Aldrich [1] [2] ICs0 from Selleckchem [3]

SIK1 10 nM 10 nM
SIK2 22 nM 22 nM
SIK3 60 nM 60 nM

These results show that WH-4-023 has the highest potency against SIK1 and is least potent against SIK3
[1] [2]. It's important to note that WH-4-023 is more widely recognized as a potent dual Lck/Src inhibitor,
with IC50 values of 2 nM and 6 nM, respectively, indicating high selectivity over the SIK family [3] [1] [4].

Experimental Context

The provided IC50 values are typically determined through biochemical kinase assays that measure a

compound's ability to inhibit the phosphorylation activity of a purified kinase protein in a cell-free system

[5].
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e Assay Type: The specific values for WH-4-023 were likely generated in commercial or internal high-
throughput screening settings. One source describes a generic kinase assay method involving an
ATP-dependent phosphorylation of a biotinylated substrate peptide, with detection via a fluorescence
resonance energy transfer (FRET)-based method like HTRF [1].

e Data Source: The identical values from multiple suppliers suggest a common, original data source.
These commercial sites are useful for initial compound profiling, but for definitive experimental use,
consulting primary literature is recommended [1] [2].

Comparison with Other SIK Inhibitors

To put WH-4-023's activity into context, the table below compares it with other documented SIK inhibitors.
This shows that while WH-4-023 is a potent SIK inhibitor, other compounds with higher potency and

varying selectivity profiles have been developed.

Inhibitor Reported ICso L.
Key Characteristics
Name (SIK1/SIK2/SIK3)
WH-4-023 10nM /22 nM /60 nM SIK1 > SIK2 > SIK3 potency; more potent as Lck/Src
inhibitor [1] [2].
HG-9-91-01 0.92nM /6.6 nM /9.6 nM Potent, highly selective pan-SIK inhibitor [6].
YKL-05-099 ~10 nM /40 nM / ~30 nM SIK inhibitor tool compound [6].
GLPG3312 20nM/0.7nM /0.6 nM Orally active, potent pan-SIK inhibitor [6].
GLPG3970 Information missing First-in-class, selective dual SIK2/SIK3 inhibitor

(spares SIK1) [6].

The drive for developing selective inhibitors like GLPG3970 is rooted in biological research suggesting that
selectively inhibiting SIK2 and SIK3 while sparing SIK1 could maintain desired anti-inflammatory effects

while minimizing potential cardiovascular side effects [7].

The SIK Family and Signaling Pathway
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Salt-inducible kinases (SIKs) are serine/threonine kinases that belong to the AMP-activated protein kinase
(AMPK) family. They act as key mediators in various physiological processes, including metabolic

homeostasis, inflammation, and immune responses [8] [9].

The activity of SIKs is tightly regulated by upstream kinases. The pathway below summarizes the key

regulators and a classic downstream signaling cascade of SIKs.

Key Regulators and a Downstream Signaling Pathway of SIKs
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As the diagram shows, SIK activity is primarily activated by LKB1-mediated phosphorylation. In their active
state, SIKs phosphorylate substrates like Class Ila histone deacetylases (HDACsSs), leading to their binding

with 14-3-3 proteins and retention in the cytoplasm. This prevents the HDACs from translocating to the
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nucleus to regulate gene expression programs, such as those driven by MEF2. Inhibition of SIKs (e.g., by
PKA phosphorylation) leads to the dephosphorylation and nuclear translocation of HDACs, thereby

activating the transcription of target genes [8] [9].

A Guide for Researchers

¢ Primary Use of WH-4-023: While it inhibits SIKs, its primary and most potent application in research
is likely as a Lck/Src inhibitor in immunological studies [3] [4].

e Choosing a SIK Inhibitor: The choice depends on your experimental goal. Pan-SIK inhibitors (like
HG-9-91-01) or SIK2/SIK3 selective inhibitors (like GLPG3970) may be more relevant for probing
SIK-specific biology, especially in immune and inflammatory contexts [7] [6].

¢ Verifying Data: The information provided here is a starting point. For a comprehensive
understanding, | recommend searching for the primary research articles that first characterized WH-4-
023 or the specific inhibitors you are interested in.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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